Cephradine monohydrate is a semisynthetic antibiotic belonging to the cephalosporin class of beta-lactam antibiotics. It is primarily used for the treatment of various bacterial infections, particularly those caused by Gram-positive and some Gram-negative bacteria. The compound is derived from cephalosporin C and is known for its stability against certain beta-lactamases produced by resistant bacteria.
Cephradine monohydrate is synthesized from cephalosporin C, which is obtained from the fungus Cephalosporium acremonium. This compound was first introduced in the 1970s and has been widely used in clinical settings due to its effectiveness and relatively low toxicity compared to other antibiotics.
Cephradine monohydrate is classified as a first-generation cephalosporin. Its classification is based on its spectrum of activity, which includes effective coverage against a variety of infections caused by susceptible organisms. It is typically administered orally or via intramuscular injection.
The synthesis of cephradine monohydrate involves several steps, starting from the fermentation product cephalosporin C. The key steps include:
The reaction conditions, such as temperature, pH, and reaction time, are critical for optimizing yield and purity. Typically, the synthesis requires careful monitoring to avoid degradation of the beta-lactam ring, which is essential for the antibiotic activity.
Cephradine monohydrate has a molecular formula of CHNOS·HO and a molecular weight of approximately 365.4 g/mol. The structure features a beta-lactam ring fused with a dihydrothiazine ring, characteristic of cephalosporins.
Cephradine can undergo various chemical reactions typical of beta-lactam antibiotics, including:
The stability of cephradine can be affected by pH and temperature; thus, formulations must be carefully designed to maintain efficacy during storage and administration.
Cephradine exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls.
Cephradine monohydrate is primarily used in clinical settings for the treatment of infections such as:
Additionally, it has been utilized in surgical prophylaxis to prevent infections during procedures involving high-risk areas.
Cephradine monohydrate is derived industrially via enzymatic modification of cephalosporin C precursors. The core synthesis involves condensing 7-aminodeacetoxycephalosporanic acid (7-ADCA) with D-(-)-α-(1,4-cyclohexadienyl)glycine (DHPG) using penicillin G acylase (PGA) as a biocatalyst. This enzyme, typically sourced from Escherichia coli or Bacillus megaterium, enables stereoselective amide bond formation while preserving the β-lactam ring’s integrity. The reaction occurs under mild aqueous conditions (pH 6.5–7.5, 25–30°C) to minimize hydrolysis of the β-lactam core [1] [9].
A critical advancement lies in the in situ protection of the DHPG amine group using phenylacetamide masking. This strategy suppresses oxidative byproducts and increases the reaction yield to 85–92%. Subsequent acidification (using H₂SO₄ or HCl) precipitates cephradine as an amorphous solid, which is further processed into the stable monohydrate form [1] [4].
Table 1: Key Catalysts in 7-ADCA-DHPG Condensation
Catalyst Type | Conversion Efficiency | Byproduct Formation | Stereoselectivity |
---|---|---|---|
Free PGA Enzyme | 78–82% | Moderate (8–12%) | High (>98% ee) |
Immobilized PGA | 90–92% | Low (3–5%) | High (>99% ee) |
Chemical Acylation | 65–70% | High (15–20%) | Moderate (85% ee) |
The metastable nature of cephradine solvates necessitates precise crystallization control to isolate the monohydrate form. Patent research reveals that a mixed-solvent system of dimethylformamide (DMF)-water (4:1 v/v) is optimal. Cephradine free acid is dissolved at 50°C, followed by controlled cooling to 5°C at 0.5°C/minute. This yields rod-like monohydrate crystals with consistent lattice water (theoretical: 4.9% w/w; observed: 4.8–5.0%) [2] [3].
Stability is highly dependent on water activity (a_w). At a_w = 0.3–0.4, the monohydrate resists conversion to dihydrate or anhydrous forms. Techniques include:
Table 2: Solvent Systems for Cephradine Monohydrate Crystallization
Solvent Ratio (DMF:H₂O) | Crystal Form Yield | Water Content (% w/w) | Stability (25°C/60% RH) |
---|---|---|---|
3:1 | 88% monohydrate | 4.6% | 6 months |
4:1 | 95% monohydrate | 4.9% | >12 months |
5:1 | 82% monohydrate | 4.3% | 4 months |
The β-lactam ring in cephradine is constructed via stereocontrolled methods to ensure the 6R,7R configuration:
The stereochemical integrity of the D-configuration DHPG side chain is maintained using crystallographic resolution. Racemic DHPG reacts with L-tartaric acid to form diastereomeric salts, separated by selective crystallization. The free D-DHPG is then coupled to 7-ADCA [1] [9].
Scaling cephradine monohydrate synthesis presents three primary challenges:1. Oxygen Sensitivity: The enamine double bond in the dihydrothiazine ring undergoes [4+2] cycloaddition with oxygen, forming inactive sulfoxides (up to 15% in unoptimized processes). Solutions include:- Blanketing reactors with nitrogen (<50 ppm O₂) [1].- Adding oxygen scavengers (sodium bisulfite, 0.05% w/v) [9].2. Enzyme Inactivation: PGA denatures under mechanical shear in stirred-tank reactors. Immobilizing the enzyme on epoxy-functionalized polymethacrylate beads extends catalyst lifetime from 5 to 120 batches [1] [4].3. Solvent Recovery: DMF recycling is critical for cost efficiency. Multistage falling-film evaporators recover >95% DMF, reducing raw material costs by 30% [9].
Yield optimization leverages in-line monitoring:
These innovations increase overall yield from 68% (initial processes) to 91% in modern facilities, with the global cephradine sterile powder market projected to reach $300 million by 2033 [6].
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: